2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione
Description
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione is a complex organic compound featuring a benzodioxole moiety, a nitroethyl group, and an indene-dione structure
Properties
CAS No. |
5604-71-7 |
|---|---|
Molecular Formula |
C24H17NO6 |
Molecular Weight |
415.4g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C24H17NO6/c26-22-17-8-4-5-9-18(17)23(27)24(22,16-6-2-1-3-7-16)19(13-25(28)29)15-10-11-20-21(12-15)31-14-30-20/h1-12,19H,13-14H2 |
InChI Key |
BMIHEQNPPNUPGK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The nitroethyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the formation of the indene-dione structure through cyclization reactions, which may require specific catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens and Lewis acids.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted benzodioxole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, such as inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer . Additionally, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound featuring the benzodioxole moiety.
Benzodioxole derivatives: Various derivatives with different functional groups and biological activities.
Uniqueness
2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione stands out due to its unique combination of a benzodioxole moiety, a nitroethyl group, and an indene-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
